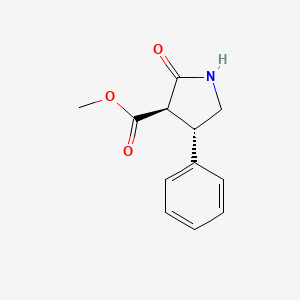
3-(Trimethylsilyl)propioloyl chloride
Overview
Description
3-(Trimethylsilyl)propioloyl chloride is a useful research compound. Its molecular formula is C6H9ClOSi and its molecular weight is 160.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trimethylsilyl)propioloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilyl)propioloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Identification of Harmful Compounds in Soy Sauce : Lee, Chiu, and Dou (2007) developed a method for identifying harmful compounds in soy sauce, utilizing headspace on-fiber derivatization following solid-phase microextraction combined with gas chromatography-mass spectrometry. This method involved the use of N-methyl-N-(trimethylsilyl)-trifluoroacetamide, highlighting the importance of trimethylsilyl-based compounds in food safety analysis (Lee, Chiu, & Dou, 2007).
Novel Catalyst Systems for Chemical Reactions : Mukaiyama, Ohno, Nishimura, Han, and Kobayashi (1990) explored a novel catalyst system involving trimethylsilyl chloride and indium(III) chloride. This system was found to effectively catalyze reactions of O-trimethylsilyl monothioacetals, leading to the synthesis of sulfide derivatives in good yields (Mukaiyama et al., 1990).
Creation of Previously Unknown Compounds : Safronova, Andreev, Afonin, and Medvedeva (2002) reported that the reaction of 3-trimethylsilyl-2-propiolyl chloride with ethylenediamine and hexamethylenediamine resulted in the creation of previously unknown bis(trimethylsilylpropiolyl)amides. This study demonstrated the potential of trimethylsilylpropiolyl chloride in synthesizing new chemical compounds (Safronova et al., 2002).
Polymer Synthesis and Modification : Kricheldorf, Bolender, and Wollheim (1999) utilized 3,5-Bis(trimethylsiloxy)benzoyl chloride for the synthesis of star-shaped hyperbranched polyesters. The study highlighted the role of trimethylsilyl chloride derivatives in advanced polymer synthesis and modification (Kricheldorf, Bolender, & Wollheim, 1999).
Synthesis of Organic Compounds : Zhu, Pan, and Huang (2004) described the use of trimethylsilyl chloride as a Lewis acid in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its utility in organic synthesis (Zhu, Pan, & Huang, 2004).
properties
IUPAC Name |
3-trimethylsilylprop-2-ynoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClOSi/c1-9(2,3)5-4-6(7)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYUDZNFLTUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66224-70-2 | |
| Record name | 3-(trimethylsilyl)propioloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B8051353.png)

![1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B8051376.png)


